Methyl 3-(4-chlorophenoxy)propanoate
Description
Methyl 3-(4-chlorophenoxy)propanoate is a synthetic ester derivative featuring a 4-chlorophenoxy group attached to a propanoate backbone. The 4-chlorophenoxy moiety imparts distinct electronic and steric properties, making this compound a candidate for pharmaceutical and agrochemical applications, particularly as a building block for bioactive molecules .
Properties
CAS No. |
18333-14-7 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
methyl 3-(4-chlorophenoxy)propanoate |
InChI |
InChI=1S/C10H11ClO3/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3 |
InChI Key |
MQOANNVUZNXSIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-chlorophenoxy)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-chlorophenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chlorophenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-(4-chlorophenoxy)propanoic acid.
Reduction: 3-(4-chlorophenoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-chlorophenoxy)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: It serves as a precursor for the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(4-chlorophenoxy)propanoate involves its interaction with specific molecular targets. The chlorophenoxy group can engage in various binding interactions with enzymes and receptors, influencing biological pathways. The ester moiety may undergo hydrolysis to release the active acid form, which can further participate in biochemical reactions.
Comparison with Similar Compounds
Structural Derivatives with Amino Substituents
A series of methyl esters with amino-linked 4-chlorophenyl groups (e.g., compounds 8b–8g) demonstrate how chain length and substituents influence properties:
| Compound | Substituent | Molecular Weight (M+Na) | Melting Point (°C) |
|---|---|---|---|
| 8b | Amino-propanoate | 336 | 139–141 |
| 8c | Amino-butanoate | 350 | 139–141 |
| 8d | Amino-propanoate (branched) | 336 | 88–90 |
| 8e | Amino-3-methylbutanoate | 364 | 109–111 |
| 8g | Amino-sulfanylbutanoate | 396 | 96–98 |
Key Observations :
Substituent Variations on the Aromatic Ring
Compounds with alternative para-substituents on the phenyl ring exhibit distinct physical and chemical behaviors:
| Compound | Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| Methyl 3-(4-methylphenyl)propanoate | -CH₃ | 35–36 | 84 |
| Methyl 3-(4-hydroxyphenyl)propanoate | -OH | 39–40 | 51 |
| Methyl 3-(4-nitrophenyl)propanoate | -NO₂ | 73–74 | 80 |
Key Observations :
- Electron-donating groups (e.g., -CH₃, -OH) lower melting points compared to electron-withdrawing groups (-NO₂) due to reduced dipole interactions .
- The 4-chloro substituent in this compound likely confers intermediate polarity, balancing solubility and stability for synthetic applications.
Functional Group Replacements
Replacing the phenoxy group with sulfonyl or sulfonamide moieties alters bioactivity:
- Methyl 3-[(4-chlorophenyl)sulfonyl]propanoate: Exhibits antimicrobial activity against bacteria and fungi, attributed to the sulfonyl group’s electron-withdrawing nature enhancing interaction with microbial enzymes .
Ester Group Modifications
Variations in the ester moiety impact lipophilicity and metabolic stability:
- Methyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate (Imp. D): Incorporates a benzoyl group, increasing lipophilicity compared to the parent compound. This modification may enhance membrane permeability in drug delivery systems .
Q & A
Basic: What are the standard synthetic routes for Methyl 3-(4-chlorophenoxy)propanoate, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via esterification of 3-(4-chlorophenoxy)propanoic acid with methanol under acidic catalysis. Key parameters include:
- Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) .
- Solvent: Anhydrous methanol to drive equilibrium toward ester formation.
- Temperature: Reflux (60–70°C) for 6–12 hours.
Post-synthesis, purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended. Optimization studies suggest higher yields (75–85%) with molecular sieves to absorb water .
Advanced: How can researchers resolve contradictions in reported yields for this compound across different synthetic protocols?
Methodological Answer:
Yield discrepancies often arise from variations in:
- Substrate purity: Impurities in 4-chlorophenol or propanoic acid derivatives reduce reactivity. Pre-purify starting materials via recrystallization.
- Catalyst efficiency: Compare acid catalysts (e.g., H₂SO₄ vs. Amberlyst-15) using kinetic studies (TLC or in situ IR monitoring) .
- Workup procedures: Incomplete removal of water or side products (e.g., unreacted acid) skew yields. Quantify via titration or HPLC (C18 column, 0.1% H₃PO₄/ACN gradient) .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR: ¹H NMR should show a triplet for the methylene group (δ 2.6–2.8 ppm) adjacent to the ester carbonyl, and aromatic protons (δ 7.2–7.4 ppm) for the 4-chlorophenyl group.
- IR: Strong absorption at ~1730 cm⁻¹ (ester C=O stretch) .
- Mass Spectrometry: ESI-MS should display [M+H]⁺ at m/z 228.6 (C₁₀H₁₁ClO₃).
Advanced: How can impurity profiling be conducted for pharmaceutical-grade synthesis of this compound?
Methodological Answer:
- HPLC-MS: Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor for impurities like unreacted acid or 4-chlorophenol (retention time ~8–10 min) .
- Quantitative NMR (qNMR): Spiked with maleic acid as an internal standard to quantify residual solvents (e.g., methanol) .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before disposal. Collect organic waste in halogen-resistant containers .
- First Aid: For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .
Advanced: How can computational modeling elucidate the compound’s reactivity in esterification or hydrolysis?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states and activation energies for acid-catalyzed esterification .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., methanol vs. THF) on reaction kinetics using GROMACS .
Advanced: What crystallographic data are available for structural analogs, and how can they inform X-ray studies of this compound?
Methodological Answer:
- Single-Crystal X-ray: Analogous methyl esters (e.g., Methyl 4-(3-chloropropoxy)-3-methoxybenzoate) crystallize in monoclinic systems (space group P2₁/c) with C–H⋯O interactions stabilizing the lattice .
- Data Collection: Cool crystals to 223 K; refine structures using SHELXL-97. Expect bond lengths of 1.43 Å (C–O ester) and 1.74 Å (C–Cl) .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Store in amber glass vials under inert gas (Ar/N₂) at –20°C.
- Monitor degradation via periodic HPLC; degradation products include 3-(4-chlorophenoxy)propanoic acid (hydrolysis) .
Advanced: How can this compound serve as a precursor for prodrug development or pharmacological studies?
Methodological Answer:
- Prodrug Synthesis: React with hydroxylamine to form hydroxamic acids (potential enzyme inhibitors) .
- In Vivo Studies: Radiolabel with ¹⁴C for pharmacokinetic tracking in rodent models. Use LC-MS/MS for metabolite identification .
Advanced: What strategies mitigate batch-to-batch variability in large-scale academic synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
